4-Bromo-3-fluorobenzene-1,2-diol 4-Bromo-3-fluorobenzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 150190-99-1
VCID: VC21156592
InChI: InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H
SMILES: C1=CC(=C(C(=C1O)O)F)Br
Molecular Formula: C6H4BrFO2
Molecular Weight: 207 g/mol

4-Bromo-3-fluorobenzene-1,2-diol

CAS No.: 150190-99-1

Cat. No.: VC21156592

Molecular Formula: C6H4BrFO2

Molecular Weight: 207 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluorobenzene-1,2-diol - 150190-99-1

Specification

CAS No. 150190-99-1
Molecular Formula C6H4BrFO2
Molecular Weight 207 g/mol
IUPAC Name 4-bromo-3-fluorobenzene-1,2-diol
Standard InChI InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H
Standard InChI Key UYBKSOMLVKZASY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)O)F)Br
Canonical SMILES C1=CC(=C(C(=C1O)O)F)Br

Introduction

4-Bromo-3-fluorobenzene-1,2-diol is a complex organic compound belonging to the class of halogenated phenols. It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 4-Bromo-3-fluorobenzene-1,2-diol typically involves several key steps, including the bromination and fluorination of benzene derivatives, followed by hydroxylation. These reactions often utilize electrophilic aromatic substitution, which is a common method in organic chemistry. The synthesis can be optimized through variations in reaction conditions, such as temperature, solvent choice, and catalyst selection. Continuous flow reactors can enhance yield and efficiency while reducing environmental impact.

Chemical Reactions and Interactions

4-Bromo-3-fluorobenzene-1,2-diol can undergo various chemical reactions due to its functional groups. The hydroxyl groups enhance its potential for hydrogen bonding, influencing its solubility and reactivity. Common reagents for these reactions include those used in substitution, elimination, and addition reactions.

Reaction TypeReagentsProducts
SubstitutionVarious nucleophilesSubstituted benzene derivatives
EliminationStrong basesAlkenes or alkynes
AdditionElectrophilesAdducts

Biological Activity and Applications

Studies suggest that compounds with similar structures to 4-Bromo-3-fluorobenzene-1,2-diol exhibit varying degrees of biological activity, which may include antimicrobial properties or roles as enzyme inhibitors. Its potential applications span medicinal chemistry, where it could serve as a precursor for drug synthesis, and materials science, where its unique properties might be leveraged in the development of new materials.

Safety and Handling

Handling 4-Bromo-3-fluorobenzene-1,2-diol requires caution due to its potential toxicity. It is classified as an aryl halide and a phenolic compound, both of which can pose health risks if not handled properly. Safety measures include wearing protective gear and ensuring adequate ventilation during handling.

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